

Application Notes: Analytical Methods for the Detection of Yellow OB

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Compound of Interest

Compound Name: Yellow OB

Cat. No.: B1672316

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Introduction

Yellow OB is a yellow monoazo dye. Due to potential health risks, including concerns about carcinogenicity, its use as a food additive is prohibited in many countries, including the United States and the European Union.[1] Consequently, sensitive and reliable analytical methods are required to monitor its presence in food products and other matrices to ensure consumer safety and regulatory compliance. This document outlines several advanced analytical techniques for the detection and quantification of **Yellow OB** and similar azo dyes.

Quantitative Data Summary

The performance of various analytical methods for the detection of yellow azo dyes is summarized below. While specific data for **Yellow OB** is limited, the data for analogous dyes such as Sunset Yellow and Quinoline Yellow provide a strong reference for expected method performance.

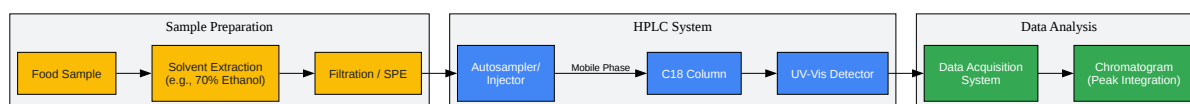
Analytical Technique	Analyte/Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
HPLC-UV	Tartrazine, Auramine O, Metanil yellow in Herbal Medicines	-	-	73.8 - 91.5	[2]
HPLC-DAD/MS/MS	Sulfonate dyes in Animal Feed & Meat	0.02–21.83 ng/mL	-	71 - 97	[3]
HPLC-UV	Quinoline Yellow in Soft Drinks	0.5 mg/L	-	-	[4]
HPLC with DAD	Sunset Yellow, Quinoline Yellow in Commercial Products	4.82 - 8.05 mg/L	16.06 - 26.84 mg/L	-	[5]
Electrochemical Sensor	Sunset Yellow	2.4 nM	-	-	[6]
Electrochemical Sensor	Quinoline Yellow	0.5 mg/L	-	-	[4]
SERS (AuNPs)	Rhodamine 6G (Model Molecule)	10^{-8} mol/L	-	-	[7]
SERS	Malachite Green (Model Molecule)	2.9 μ M	-	-	[8]

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[9] For azo dyes like **Yellow OB**, a reversed-phase C18 column is commonly used.[9] The separated dye is then detected by a UV-Visible (UV-Vis) spectrophotometer, which measures the absorbance of light at a specific wavelength.[10][11] The concentration of the dye is proportional to its absorbance.

Experimental Workflow Diagram



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Caption: Workflow for the detection of **Yellow OB** using HPLC-UV.

Protocol

A. Reagents and Materials

- **Yellow OB** standard
- HPLC-grade acetonitrile, methanol, and water
- Ammonium acetate[9]
- Formic acid
- Solid Phase Extraction (SPE) cartridges (C18)
- Syringe filters (0.45 µm)

- Volumetric flasks, pipettes, and vials

B. Sample Preparation^[3]^[12]

- Homogenization: Weigh a representative portion of the food sample (e.g., 5-10 g). For solid samples, homogenize to a fine powder or paste.
- Extraction: Add 20 mL of an appropriate extraction solvent (e.g., 70% ethanol or a methanol/water mixture) to the homogenized sample.^[2] An acid, such as formic acid, can be added to aid in the extraction of certain dyes.^[13]
- Sonication/Shaking: Sonicate the mixture for 15-30 minutes or shake vigorously to ensure efficient extraction of the dye.
- Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes to separate the solid matrix from the liquid extract.
- Cleanup (SPE):
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the supernatant (extract) onto the cartridge.
 - Wash the cartridge with a weak solvent (e.g., water) to remove interferences.
 - Elute the dye with a stronger solvent (e.g., methanol or acetonitrile).
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

C. Instrumental Analysis

- HPLC System: A standard liquid chromatograph.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[2]

- Mobile Phase: A gradient elution using a mixture of 100 mM ammonium acetate and acetonitrile is often effective.[9]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Detector: UV-Vis Detector set to the maximum absorbance wavelength (λ_{max}) of **Yellow OB**.
- Column Temperature: 25-30 $^{\circ}$ C.

D. Data Analysis

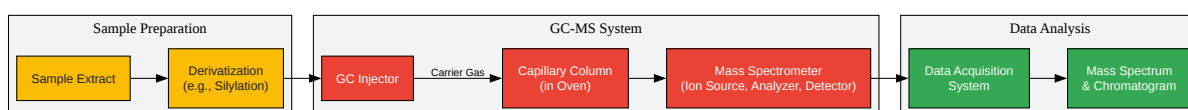
- Generate a calibration curve by injecting a series of standard solutions of **Yellow OB** at known concentrations.
- Plot the peak area against the concentration.
- Quantify **Yellow OB** in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry (MS).[14] Volatile or semi-volatile compounds are separated in a capillary column and then fragmented and detected by the mass spectrometer.[15] GC-MS provides high specificity and sensitivity, allowing for both identification (based on mass spectrum) and quantification of the analyte.[14] For non-volatile dyes like **Yellow OB**, a derivatization step may be required to increase volatility.

Experimental Workflow Diagram



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Caption: Workflow for the detection of **Yellow OB** using GC-MS.

Protocol

A. Reagents and Materials

- **Yellow OB** standard
- Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)[13]
- High-purity solvents (e.g., hexane, ethyl acetate)
- Anhydrous sodium sulfate
- GC-MS vials with inserts

B. Sample Preparation

- Extraction: Perform an extraction as described in the HPLC protocol (Section 1B). A liquid-liquid extraction (LLE) may also be suitable.
- Drying: After extraction, pass the organic extract through a column of anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
- Derivatization:[13]
 - Transfer a precise volume of the concentrated extract to a reaction vial.
 - Add the derivatizing agent (e.g., 100 μ L of BSTFA).
 - Seal the vial and heat at 70-80 °C for 30-60 minutes to complete the reaction.
 - Cool the vial to room temperature before injection.

C. Instrumental Analysis

- GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector: Splitless mode, temperature set at 250-280 °C.
- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
 - Final hold: Hold at 280 °C for 5-10 minutes.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 550.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

D. Data Analysis

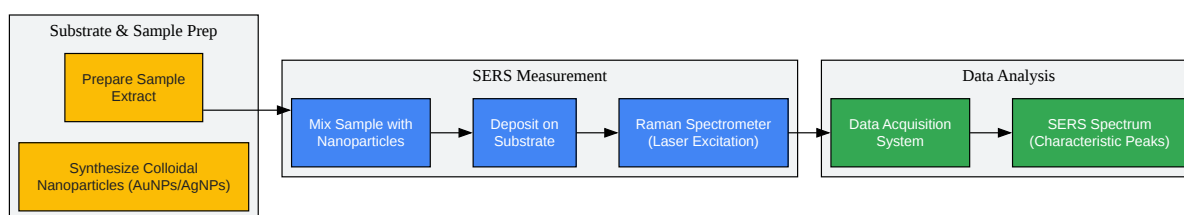
- Identify the derivatized **Yellow OB** peak by its retention time and its unique mass spectrum.
- For quantification, operate the MS in Selected Ion Monitoring (SIM) mode for higher sensitivity.
- Create a calibration curve using derivatized standards and quantify the sample based on the peak area of a characteristic ion.

Surface-Enhanced Raman Spectroscopy (SERS)

Principle

SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces, typically gold (Au) or silver (Ag).^[7] The technique provides a unique "fingerprint" spectrum of the analyte, allowing for its specific identification even at very low concentrations.^[7] The enhancement factor can be as high as 10^6 – 10^{15} , making it ideal for trace detection.^[7]

Experimental Workflow Diagram



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Caption: Workflow for the detection of **Yellow OB** using SERS.

Protocol

A. Reagents and Materials

- Tetrachloroauric acid (HAuCl_4) or Silver Nitrate (AgNO_3)
- Sodium citrate or Sodium borohydride (reducing agents)^[16]
- Sample extract containing **Yellow OB**
- Raman spectrometer
- Microscope slides or other suitable substrates

B. Preparation of SERS-Active Nanoparticles (AuNPs)^[7]

- **Synthesis:** Prepare gold nanoparticles (AuNPs) via the citrate reduction method. Briefly, bring a solution of HAuCl_4 to a boil.
- **Reduction:** Rapidly add a solution of sodium citrate while stirring vigorously. The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
- **Characterization:** Characterize the synthesized nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance peak) and Transmission Electron Microscopy (TEM) to confirm size and morphology.

C. SERS Analysis

- **Sample Mixture:** In a microcentrifuge tube, mix a small volume of the sample extract with the prepared AuNP colloid. The ratio should be optimized, but a 1:1 volume ratio is a good starting point.
- **Incubation:** Allow the mixture to incubate for a short period (5-10 minutes) to ensure the adsorption of **Yellow OB** molecules onto the nanoparticle surface.
- **Aggregation (Optional but Recommended):** Add an aggregating agent (e.g., NaCl) to the mixture. This induces the formation of nanoparticle aggregates ("hot spots"), which dramatically increases the SERS signal.
- **Measurement:**
 - Deposit a small droplet of the final mixture onto a clean substrate (e.g., a glass slide) and allow it to dry.
 - Place the substrate under the objective of the Raman microscope.
 - Acquire the SERS spectrum using an appropriate laser wavelength (e.g., 633 nm or 785 nm), laser power, and integration time.^[17]

D. Data Analysis

- Identify **Yellow OB** based on its characteristic SERS peaks by comparing the sample spectrum to that of a **Yellow OB** standard.

- For quantification, construct a calibration curve by plotting the intensity of a major characteristic peak against the concentration of standard solutions.

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